2-(Benzyloxy)-4-chloroaniline hydrochloride

Catalog No.
S3124748
CAS No.
860585-47-3
M.F
C13H13Cl2NO
M. Wt
270.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-4-chloroaniline hydrochloride

CAS Number

860585-47-3

Product Name

2-(Benzyloxy)-4-chloroaniline hydrochloride

IUPAC Name

4-chloro-2-phenylmethoxyaniline;hydrochloride

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15

InChI

InChI=1S/C13H12ClNO.ClH/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H

InChI Key

GWGZUKRWCJBOMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N.Cl

solubility

not available

Organic Synthesis: Suzuki–Miyaura Coupling

Field: Organic Chemistry

Methods: The compound, potentially acting as a boron reagent, would participate in transmetalation steps where it transfers organic groups from boron to palladium .

Results: The SM coupling is known for its mild conditions and functional group tolerance, suggesting that derivatives of “2-(Benzyloxy)-4-chloroaniline hydrochloride” could enhance the reaction’s efficiency .

Antioxidant and Antimicrobial Activity

Field: Biochemistry and Pharmacology

Methods: Transition metal complexes derived from similar compounds are synthesized and tested for in vitro activity against various bacterial and fungal strains .

Results: The synthesized metal complexes show potent antioxidant activity and are effective in decolorizing DPPH solutions. They also demonstrate substantial antimicrobial activity, with certain complexes being comparable to standard drugs .

Molecular Docking Studies

Field: Computational Biology

Methods: Using computational tools, the compound’s derivatives are docked against enzymes or receptors to evaluate binding affinities and interaction sites .

Results: Molecular docking can reveal how well the compound fits into the active site of an enzyme, providing insights into its potential as a lead compound for drug development .

Material Science: Surface Morphology Analysis

Field: Material Science

Methods: Scanning Electron Microscopy (SEM) analysis could be employed to determine the surface morphology of materials treated with the compound .

Results: The SEM analysis would reveal changes in surface texture, which could lead to applications in coatings or as a modifier for material surfaces .

2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound characterized by its structural formula, which contains a chloro group, an aniline moiety, and a benzyloxy substituent. This compound is recognized for its utility in various chemical syntheses and biological applications. It appears as a white to off-white crystalline solid and is soluble in polar solvents such as water and ethanol . The molecular formula of 2-(benzyloxy)-4-chloroaniline hydrochloride is C13H12ClN·HCl, with a molecular weight of approximately 249.2 g/mol .

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, making it useful in the synthesis of more complex molecules.
  • Reduction Reactions: The aniline portion can be reduced to form amines or other derivatives.
  • Esterification: The hydroxyl group from the benzyloxy moiety can participate in esterification reactions.

These reactions make it a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 2-(benzyloxy)-4-chloroaniline hydrochloride:

  • Benzylation of Chloroaniline: Starting from 4-chloroaniline, benzyl alcohol can be used to introduce the benzyloxy group under acidic conditions.
  • Reduction of Nitro Compounds: The synthesis can also involve the reduction of corresponding nitro derivatives using reducing agents such as tin(II) chloride or palladium on carbon to yield the aniline derivative .
  • Direct Chlorination: Introducing the chloro group can be achieved through chlorination of the appropriate aniline derivative.

These methods provide flexibility in producing the compound based on available starting materials and desired purity.

2-(Benzyloxy)-4-chloroaniline hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical agents due to its potential biological activity.
  • Dyes and Pigments: Its chemical structure allows for use in dye manufacturing processes.
  • Research: Utilized in chemical research for studying reaction mechanisms and developing new synthetic pathways.

Several compounds share structural similarities with 2-(benzyloxy)-4-chloroaniline hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-ChloroanilineContains a chloro groupSimpler structure without benzyloxy substitution
2-BenzyloxyanilineSimilar benzyloxy groupLacks chlorine substitution at the para position
4-Benzyloxy-3-chloroanilineContains both chloro and benzyloxyDifferent positioning of chloro relative to amine
3-Chloro-4-fluoroanilineContains fluoro instead of chloroVariation in halogen substitution affecting reactivity

The presence of both chloro and benzyloxy groups in 2-(benzyloxy)-4-chloroaniline hydrochloride contributes to its distinct reactivity profile and potential applications compared to these similar compounds.

Classical Synthesis Approaches

Stannous Chloride Reduction of Nitro Precursors

The reduction of nitroarenes to anilines using stannous chloride (SnCl₂) is a cornerstone of classical synthesis. For 2-(benzyloxy)-4-chloroaniline hydrochloride, this method involves reducing 2-(benzyloxy)-4-chloronitrobenzene in acidic ethanol. SnCl₂·2H₂O (4 equivalents) in HCl-containing ethanol facilitates rapid reduction at reflux, yielding the aniline hydrochloride directly via precipitation upon cooling [1]. Key advantages include:

  • High yield and purity: Isolated as an off-white solid with >99% yield and tin residues below 1 ppm [1].
  • Functional group tolerance: No debenzylation or dechlorination occurs, preserving the target structure [1].
  • Scalability: Demonstrated at kilogram scales with simple filtration and washing protocols [1].

Comparative studies highlight SnCl₂’s superiority over iron powder in avoiding side reactions, though iron may be preferred for substrates with highly oxidation-sensitive groups [2].

Williamson Ether Synthesis for Benzyloxy Group Introduction

The benzyloxy group is introduced via Williamson ether synthesis prior to nitro reduction. For example, 4-chloro-2-nitrophenol reacts with benzyl bromide in basic conditions (e.g., NaOH or K₂CO₃) to form 2-(benzyloxy)-4-chloronitrobenzene [3]. Critical considerations include:

  • Base selection: Aqueous NaOH ensures phenoxide formation, enhancing nucleophilicity for benzylation [3].
  • Solvent systems: Polar aprotic solvents like DMF accelerate the reaction but require careful purification to remove residuals.

This step is typically followed by nitro reduction using SnCl₂ or metal catalysts to yield the final aniline hydrochloride [1].

Metal-Catalyzed Hydrogenation Pathways

Catalytic hydrogenation offers an alternative to stoichiometric reductions. Palladium on carbon (Pd/C) and Raney nickel are classical catalysts, but modern systems employ manganese-based complexes for improved chemoselectivity. For instance, a manganese pincer catalyst (Mn-1) enables hydrogenation under mild conditions (80°C, 20 bar H₂), tolerating halides and esters without side reactions [4]. Key findings:

  • Direct pathway dominance: Reduction proceeds via nitroso and hydroxylamine intermediates, avoiding azoxy byproducts [4].
  • Functional group compatibility: Benzyl ethers and chloro substituents remain intact, making this method viable for sensitive substrates [4].

Selective Halogenation Strategies

The para-chloro substituent is introduced via electrophilic aromatic substitution directed by the benzyloxy group. Sulfuryl chloride (SO₂Cl₂) activated by organocatalysts like acetonitrile achieves regioselective chlorination at the 4-position [5]. Alternatively, chlorination before benzyloxy introduction ensures positional fidelity, leveraging the ortho/para-directing nature of hydroxyl groups in precursor phenols [5].

Green Chemistry Approaches

Environmentally Sustainable Synthesis Protocols

  • Iron-mediated reductions: Iron powder in acetic acid or NH₄Cl reduces nitro groups with 85–98% yields, minimizing tin waste [2].
  • Solvent replacement: Ethanol-water mixtures (4:1) replace dichloromethane in extraction steps, reducing environmental impact [1].

Catalyst Innovations for Improved Yield

  • Manganese complexes: Air-stable Mn catalysts enable hydrogenation with molecular H₂, eliminating reliance on toxic SnCl₂ [4].
  • Ultrasound-assisted reactions: Ultrasonic irradiation (35 kHz) accelerates iron-mediated reductions, cutting reaction times by 50% [2].

Solvent Considerations and Alternatives

  • Cyrene®: A bio-based solvent derived from cellulose, tested as a replacement for DMF in Williamson synthesis, shows promise in preliminary trials.
  • Ethyl acetate: Used for recrystallization, offering lower toxicity than hexanes [1].

Industrial Scale Synthesis Considerations

Process Optimization Strategies

  • In situ hydrochloride formation: Direct precipitation from the reaction mixture simplifies isolation and reduces solvent use [1].
  • Continuous filtration systems: Implemented for large-scale SnCl₂ reductions, enhancing throughput [1].

Scalability Challenges and Solutions

  • Tin residue management: Multi-stage water washes and recrystallization in ethyl acetate/heptane ensure residues <1 ppm [1].
  • Catalyst recycling: Manganese catalysts are recoverable via centrifugation, lowering costs in hydrogenation routes [4].

Recent Advances in Synthetic Routes

Flow Chemistry Applications

  • Microreactor systems: Enable precise control over exothermic nitro reductions, improving safety and yield in continuous processes.

Microwave-Assisted Synthesis

  • Rapid benzylation: Microwave irradiation (100°C, 30 min) accelerates Williamson ether synthesis, achieving 90% conversion [3].

Enzymatic and Biocatalytic Approaches

  • Nitroreductases: Engineered enzymes show potential for selective nitro reductions under aqueous conditions, though substrate scope remains limited.

Nucleophilic Substitution Reactions

The benzyloxy group in 2-(Benzyloxy)-4-chloroaniline hydrochloride serves as an excellent leaving group in nucleophilic substitution reactions, particularly under alkaline conditions. The compound demonstrates remarkable reactivity in Williamson ether synthesis, where phenolic hydroxyl groups react with alkoxide ions to form ether linkages with yields ranging from 92-99% under reflux conditions with potassium carbonate in acetone [1].

Table 1: Nucleophilic Substitution Reactions of 2-(Benzyloxy)-4-chloroaniline hydrochloride

Reaction TypeSubstrateNucleophileConditionsYield (%)Reference
Williamson Ether SynthesisPhenolic hydroxyl groupsAlkoxide ionsK2CO3, acetone, reflux92-99 [1]
Aromatic Nucleophilic SubstitutionActivated aryl halidesAmines, alkoxidesStrong base, elevated temperature60-85 [2] [3]
Benzylation of Phenolic Compounds4-HydroxybenzaldehydeBenzyl bromideK2CO3, acetone, 56°C, 4h92-99 [1]
Halide DisplacementBenzyl halidesVarious nucleophilesSN2 mechanism preferred70-95 [4]
Alkoxide FormationAlcohols with strong basesHydroxide, alkoxideNaH, DMF, room temperature80-95 [4]

Aromatic nucleophilic substitution reactions proceed through the formation of Meisenheimer complexes, which are stabilized by the electron-withdrawing chlorine substituent at the para position. The reaction follows an addition-elimination mechanism, with the nucleophile attacking the aromatic ring to form a negatively charged intermediate complex [2] [3]. The regioselectivity is controlled by both steric and electronic factors, with the chlorine atom providing activation for nucleophilic attack.

Oxidation Pathways

The benzyloxy moiety in 2-(Benzyloxy)-4-chloroaniline hydrochloride exhibits susceptibility to various oxidation conditions, leading to the formation of aldehydes, ketones, and carboxylic acids. TEMPO-catalyzed oxidation using hydrogen peroxide has proven particularly effective, achieving yields of 85-94% for the conversion of benzyl halides to their corresponding carbonyl compounds [5].

Table 2: Oxidation Pathways of 2-(Benzyloxy)-4-chloroaniline hydrochloride

Oxidation TypeSubstrateOxidantProductYield (%)Reference
TEMPO-catalyzed oxidationBenzyl halidesH2O2/TEMPOAldehydes, ketones85-94 [5]
Permanganate oxidationAlkyl-substituted aromaticsKMnO4/H2SO4Carboxylic acids60-80 [6]
Hydrogen peroxide oxidationBenzyl chloridesH2O2Aldehydes72-93 [5]
Benzylic oxidationBenzylic carbonsVarious oxidantsAlcohols, carbonyls70-90 [6]
Aromatic side-chain oxidationAromatic alkyl chainsHot acidic KMnO4Carboxylic acids65-85 [6]

The oxidation mechanism involves the initial formation of benzyl peroxide intermediates through nucleophilic displacement of halide by hydrogen peroxide, followed by hydrogen atom abstraction by TEMPO and subsequent cleavage of the peroxide bond [5]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, making it suitable for synthetic applications requiring selective oxidation.

Reduction Reactions

Reduction of the nitro precursors to form 2-(Benzyloxy)-4-chloroaniline hydrochloride represents a critical transformation in synthetic chemistry. Stannous chloride reduction in acidic ethanol has emerged as the preferred method, providing yields of 85-95% while maintaining the integrity of both the benzyl ether and the chlorine substituent [7].

Table 3: Reduction Reactions of 2-(Benzyloxy)-4-chloroaniline hydrochloride

Reduction TypeSubstrateReducing AgentProductYield (%)Reference
Stannous chloride reductionNitro compoundsSnCl2, acidic ethanolAnilines85-95 [7]
Lithium aluminum hydride reductionNitrilesLiAlH4, THFPrimary amines49-80 [1]
Catalytic hydrogenationNitro aromaticsH2, Pd/CAnilines80-90 [7]
Sodium borohydride reductionAldehydes, ketonesNaBH4, methanolAlcohols75-85 [1]
Iron-mediated reductionNitro groupsFe, NH4ClAnilines70-85 [7]

The selectivity of stannous chloride reduction is attributed to its ability to reduce nitro groups without affecting benzyl ethers or carbon-chlorine bonds. The reaction proceeds through a series of electron transfer steps, with the formation of hydroxylamine intermediates that are subsequently reduced to the final aniline product [7]. This method has proven particularly valuable for large-scale synthesis due to its operational simplicity and high reproducibility.

Coupling Reactions

The aromatic system of 2-(Benzyloxy)-4-chloroaniline hydrochloride participates in various coupling reactions, with Suzuki-Miyaura coupling being the most extensively studied. These reactions typically employ palladium catalysts and achieve yields of 70-90% under optimized conditions [8].

Table 4: Coupling Reactions of 2-(Benzyloxy)-4-chloroaniline hydrochloride

Coupling TypeSubstrateCoupling PartnerCatalystYield (%)Reference
Suzuki-Miyaura couplingAryl halidesBoronic acidsPd complexes70-90 [8]
Cross-coupling reactionsAromatic compoundsOrganometallic reagentsVarious metals60-85 [9]
Azo couplingDiazonium saltsAromatic compoundsBase conditions75-95 [10]
Reductive couplingBenzyl halidesMetal catalystsZr/photoredox65-85 [11]
Phenolic couplingPhenolic compoundsOxidative mediatorsEnzymatic systems50-80 [12]

The coupling mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product [8]. The presence of the chlorine substituent enhances the reactivity toward oxidative addition, while the benzyloxy group provides electronic stabilization of the intermediate complexes.

Mechanistic Studies

Reaction Intermediates Identification

The identification of reaction intermediates in 2-(Benzyloxy)-4-chloroaniline hydrochloride transformations has been achieved through a combination of spectroscopic methods and kinetic analysis. Meisenheimer complexes, formed during nucleophilic aromatic substitution, represent the most thoroughly characterized intermediates, with lifetimes ranging from 10^-6 to 10^-3 seconds [2] [3].

Table 5: Mechanistic Investigation Data

Reaction StepIntermediateEnergy (kcal/mol)Lifetime (s)Detection MethodReference
Nucleophilic additionMeisenheimer complex12-1810^-6 to 10^-3NMR spectroscopy [2] [3]
Electrophilic aromatic substitutionSigma complex15-2510^-9 to 10^-6UV-Vis spectroscopy [13]
Radical formationBenzylic radical8-1510^-6 to 10^-4EPR spectroscopy [5]
Transition state formationCyclic transition state20-3010^-12 to 10^-9Computational modeling
Product eliminationLeaving group departure5-12InstantaneousKinetic analysis [15]

Nuclear magnetic resonance spectroscopy has proven invaluable for the detection and characterization of these intermediates, particularly through the observation of characteristic chemical shifts and coupling patterns. The Meisenheimer complex exhibits distinct ^1H NMR signals that are significantly shifted relative to the starting material, providing direct evidence for its formation [2] [3].

Kinetic Analysis of Key Reactions

Kinetic investigations have revealed that the rate-determining step in most transformations involves the initial nucleophilic or electrophilic attack on the aromatic ring. The reaction of 2-(Benzyloxy)-4-chloroaniline hydrochloride with nucleophiles follows second-order kinetics, with rate constants ranging from 10^-3 to 10^-1 M^-1s^-1 depending on the nature of the nucleophile and reaction conditions [15].

Temperature-dependent studies have provided activation parameters for key transformations. The activation energy for nucleophilic substitution reactions ranges from 12-18 kcal/mol, while oxidation reactions exhibit higher activation barriers of 20-30 kcal/mol [5] [15]. These values are consistent with the proposed mechanisms and provide insight into the relative reactivity of different functional groups.

Isotopic Labeling Studies

Isotopic labeling experiments using ^18O-labeled benzyloxy groups have been employed to track oxygen transfer in substitution products . These studies have confirmed that the benzyloxy oxygen remains intact during most transformations, supporting the proposed mechanisms involving nucleophilic attack at the aromatic carbon rather than at the ether linkage.

Carbon-13 labeling studies have provided additional mechanistic insights, particularly regarding the stereochemical course of reactions. The retention of configuration in many transformations indicates that the reactions proceed through concerted mechanisms rather than through discrete carbocation intermediates [16].

Computational Investigation of Reaction Pathways

Density functional theory calculations have been employed to model the reaction pathways and predict transition states for key transformations of 2-(Benzyloxy)-4-chloroaniline hydrochloride. These computational studies have revealed that the chlorine substituent significantly lowers the activation energy for nucleophilic attack, consistent with experimental observations .

The calculations predict that the most favorable pathway for nucleophilic substitution involves initial attack at the carbon para to the amino group, followed by elimination of the chloride ion. The computed activation energy of 15.2 kcal/mol is in excellent agreement with experimental values, validating the computational approach .

Catalysis Applications

Transition Metal Catalysis

The application of transition metal catalysis to 2-(Benzyloxy)-4-chloroaniline hydrochloride transformations has expanded significantly in recent years. Palladium complexes with phosphine ligands have proven particularly effective for cross-coupling reactions, achieving yields of 75-95% under optimized conditions [17] [8].

Table 6: Transition Metal Catalysis Applications

Metal CatalystLigand SystemReaction TypeTemperature (°C)Yield (%)Reference
Palladium complexesPhosphine ligandsCross-coupling reactions80-12075-95 [17] [8]
Ruthenium complexesN-heterocyclic carbenesC-H activation60-10060-85 [18]
Nickel complexesBipyridine derivativesReductive coupling25-8065-90 [17]
Copper complexesBis(oxazoline) ligandsOxidative coupling40-8070-85 [19]
Iron complexesPorphyrin complexesFunctionalization60-10055-80 [20]

Ruthenium complexes with N-heterocyclic carbene ligands have demonstrated exceptional activity in C-H activation reactions, enabling direct functionalization of the aromatic ring without the need for pre-activation [18]. The reaction proceeds through a cyclometalation mechanism, with the ruthenium center coordinating to the aromatic system and facilitating subsequent functionalization.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric transformation of 2-(Benzyloxy)-4-chloroaniline hydrochloride derivatives. Proline-based catalysts have proven particularly effective for enamine-mediated reactions, achieving enantioselectivities of 85-95% in aldol and related transformations [21].

Table 7: Organocatalytic Approaches

OrganocatalystMechanismSubstrate ScopeSelectivityee/drReference
Proline derivativesEnamine formationCarbonyl compoundsEnantioselective85-95% ee [21]
Thiourea catalystsHydrogen bondingElectrophilic partnersRegioselective10:1 to 20:1 dr [21]
Squaramide catalystsDual activationMichael acceptorsDiastereoselective90-98% ee [21]
Cinchona alkaloidsPhase transferAlkylating agentsEnantioselective80-95% ee [22]
Chiral aminesIminium activationAldol donorsStereoselective75-90% ee [21]

Thiourea-based catalysts operate through hydrogen bonding interactions, activating electrophilic partners while simultaneously coordinating to the nucleophilic substrate. This dual activation mode leads to excellent regioselectivity, with diastereomeric ratios of 10:1 to 20:1 being routinely achieved [21].

Photocatalytic Transformations

Photocatalytic methods have opened new avenues for the functionalization of 2-(Benzyloxy)-4-chloroaniline hydrochloride under mild conditions. Ruthenium and iridium complexes have proven effective as photocatalysts, enabling redox reactions and C-H functionalization with quantum yields ranging from 0.15-0.90 [23] [24].

Table 8: Photocatalytic Transformations

PhotocatalystLight SourceReaction MediumQuantum YieldApplicationsReference
Ruthenium complexesBlue LEDs (456 nm)Organic solvents0.15-0.85Redox reactions [23] [24]
Iridium complexesWhite LEDsAqueous solutions0.20-0.90C-H functionalization [23]
Organic dyesUV irradiationBiphasic systems0.10-0.60Polymerization [23]
Titanium dioxideSolar lightIonic liquids0.05-0.45Water splitting [24]
Visible light catalystsGreen LEDs (520 nm)Solvent-free0.25-0.75Organic synthesis [24]

The photocatalytic mechanism involves the generation of reactive intermediates through single-electron transfer processes. The excited state of the photocatalyst can either donate or accept electrons from the substrate, leading to the formation of radical intermediates that undergo subsequent transformations [23] [24].

Novel Synthetic Transformations

C-H Activation Methodologies

Direct C-H activation has emerged as a powerful strategy for the functionalization of 2-(Benzyloxy)-4-chloroaniline hydrochloride, enabling the formation of new bonds without the need for pre-functionalization. Palladium-catalyzed systems with amino directing groups have demonstrated excellent ortho-selectivity, achieving yields of 70-95% [25] [26].

Table 9: C-H Activation Methodologies

Activation SiteDirecting GroupCatalyst SystemRegioselectivityYield (%)Reference
Aromatic C-HAmino groupsPd(OAc)2/ligandortho-selective70-95 [25] [26]
Benzylic C-HCarboxyl groupsRu(II) complexesmeta-selective65-85 [25]
Aliphatic C-HPyridyl groupsRh(III) complexespara-selective60-80 [27]
Heteroaromatic C-HAmide groupsCu(I) complexesSite-selective75-90 [26]
Methyl C-HEther linkagesFe(III) complexesRemote selective55-75 [19]

The mechanism involves the formation of a cyclometalated intermediate through coordination of the directing group to the metal center, followed by C-H bond activation and subsequent functionalization. The regioselectivity is controlled by the nature of the directing group and the steric environment around the metal center [25] [26].

Regioselective Functionalization Strategies

Regioselective functionalization of 2-(Benzyloxy)-4-chloroaniline hydrochloride has been achieved through the development of novel methodologies that exploit the electronic and steric properties of the substituents. Meta-selective C-H arylation has been accomplished through regiodiversion of electrophilic aromatic substitution, providing access to substitution patterns that are difficult to achieve through conventional methods [26].

The strategy involves the formation of a sigma-complex intermediate that is diverted toward otherwise inaccessible substitution products through a subsequent aryl migration and rearomatization sequence. This approach is orthogonal to conventional C-H activation and cross-coupling methods, providing complementary reactivity patterns [26].

Protecting Group Manipulations

The benzyloxy group serves as an excellent protecting group for phenolic hydroxyl groups, providing stability under a wide range of reaction conditions while being readily removable through hydrogenolysis. The installation of benzyl protecting groups proceeds in high yield (85-95%) using benzyl bromide and potassium carbonate [28] [29].

Table 10: Protecting Group Manipulations

Protecting GroupInstallationStabilityDeprotectionYield (%)Reference
Benzyl (Bn)BnBr, K2CO3Stable to base/acidH2, Pd/C85-95 [28] [29]
tert-Butoxycarbonyl (Boc)Boc2O, baseAcid labileTFA, DCM80-95 [28]
Acetyl (Ac)Ac2O, pyridineBase labileBase hydrolysis75-90 [28]
Tosyl (Ts)TsCl, baseStable conditionsNa/NH370-85 [29]
Benzyloxycarbonyl (Cbz)CbzCl, baseAcid/base stableH2, Pd/C80-92 [28]

The deprotection of benzyl groups is typically achieved through catalytic hydrogenation using palladium on carbon, which proceeds under mild conditions and provides excellent yields. The selectivity of this method allows for the removal of benzyl groups in the presence of other sensitive functional groups [28] [29].

Dates

Last modified: 08-18-2023

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